molecular formula C10H9F3N4O B3122944 1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one CAS No. 303994-94-7

1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one

Cat. No. B3122944
CAS RN: 303994-94-7
M. Wt: 258.2 g/mol
InChI Key: PVADLVZKNFJEJP-UHFFFAOYSA-N
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Description

1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one, also known as TFMPH, is a nitrogenous heterocyclic compound. It has a molecular formula of C10H9F3N4O and a molecular weight of 258.2 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C10H9F3N4O . It contains a pyrazolone ring, which is a type of nitrogenous heterocyclic compound. The trifluoromethyl group and the phenyl diazenyl group are attached to this ring .

Mechanism of Action

Target of Action

It’s known that the compound can cross the blood-brain barrier due to its lipophilic molecular structure .

Biochemical Pathways

It’s known that the compound has a protective effect on neuronal cells damaged by cerebral ischemia , suggesting it may influence pathways related to neuronal survival and apoptosis.

Pharmacokinetics

The compound’s lipophilic structure allows it to easily cross the blood-brain barrier and reach brain tissues . This suggests that the compound may have good bioavailability in the central nervous system.

Result of Action

The compound has been shown to have a protective effect on neuronal cells damaged by cerebral ischemia . This suggests that it may help to preserve neuronal function and structure in the context of ischemic injury.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its ability to cross the blood-brain barrier suggests that it may be particularly effective in the central nervous system . .

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]diazenyl]pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c11-10(12,13)7-2-1-3-8(6-7)14-16-17-5-4-9(18)15-17/h1-3,6H,4-5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVADLVZKNFJEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)N=NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one
Reactant of Route 2
1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one
Reactant of Route 3
1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one
Reactant of Route 4
1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one
Reactant of Route 5
1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one
Reactant of Route 6
1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one

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